1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea, also known as CRF-1 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. CRF-1 antagonist is a class of chemical compounds that act as antagonists to the corticotropin-releasing factor 1 (CRF-1) receptor, which is involved in the regulation of stress response, anxiety, and depression.
Applications De Recherche Scientifique
Facile Synthesis and Reactivity
The compound is a part of research efforts in synthesizing complex molecules with potential bioactive properties. For instance, Elkholy and Morsy (2006) explored the synthesis of tetrahydropyrimido quinoline derivatives, emphasizing the reactivity of similar compounds towards various reagents, indicating its role in developing antimicrobial agents (Elkholy & Morsy, 2006).
Chemical Rearrangements and Derivatives
Research by Bischoff, Schroeder, and Gründemann (1982) demonstrated the nitrile carboxamide rearrangement involving cyclohexanone derivatives, leading to the formation of complex heterocyclic compounds. This study highlights the chemical flexibility and potential for creating diverse molecular structures (Bischoff, Schroeder, & Gründemann, 1982).
Novel Synthesis Protocols
Kolosov et al. (2015) investigated the ternary condensation of compounds including N-methoxyurea with aldehydes and dicarbonyl compounds, underlining the synthesis of dihydropyrimidinones. This research shows the compound's involvement in creating novel organic molecules with significant yields (Kolosov, Kulyk, Al-Ogaili, & Orlov, 2015).
Targeted Molecular Synthesis
Vidaluc et al. (1995) focused on synthesizing a series of compounds for assessing antiacetylcholinesterase activity. The study aimed at optimizing spacer length and testing compounds with greater conformational flexibility, indicating the compound's relevance in medicinal chemistry research (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Heterocyclic Compound Synthesis
Majumdar and Bhattacharyya (1996) reported on reactions involving cyclohexenyl derivatives to yield heterocycles, showcasing the compound's utility in synthesizing diverse organic molecules with potential pharmaceutical applications (Majumdar & Bhattacharyya, 1996).
Propriétés
IUPAC Name |
1-cyclohexyl-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c26-22(24-19-9-2-1-3-10-19)23-15-20(21-11-6-14-27-21)25-13-12-17-7-4-5-8-18(17)16-25/h4-8,11,14,19-20H,1-3,9-10,12-13,15-16H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDSLSNKXWEMQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.